molecular formula C13H19BO2 B14031904 (4-(Methyl-D3)phenyl)boronic acid pinacol ester

(4-(Methyl-D3)phenyl)boronic acid pinacol ester

Cat. No.: B14031904
M. Wt: 221.12 g/mol
InChI Key: GKSSEDDAXXEPCP-FIBGUPNXSA-N
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Description

(4-(Methyl-D3)phenyl)boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group at the para position. The pinacol ester moiety enhances the stability and reactivity of the boronic acid group, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methyl-D3)phenyl)boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(Methyl-D3)phenyl)boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Mechanism of Action

The mechanism of action of (4-(Methyl-D3)phenyl)boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with molecular targets through the formation of boronate complexes, which can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methyl-D3)phenyl)boronic acid pinacol ester is unique due to the presence of the methyl group at the para position, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C13H19BO2

Molecular Weight

221.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(trideuteriomethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/i1D3

InChI Key

GKSSEDDAXXEPCP-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C

Origin of Product

United States

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